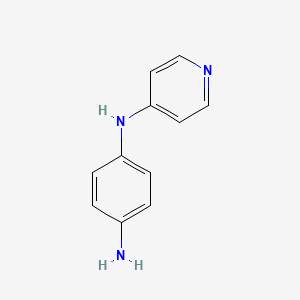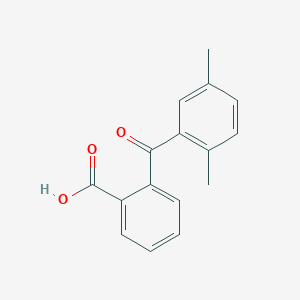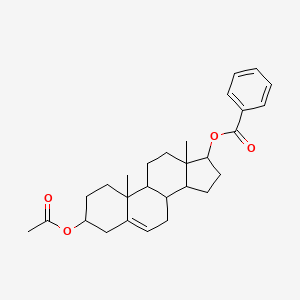
(2-Phenylphenyl)urea
Übersicht
Beschreibung
"(2-Phenylphenyl)urea" is a compound that belongs to the urea derivatives, characterized by the presence of a urea functional group attached to a phenyl group. Ureas play a crucial role in various fields, including materials science, organic synthesis, and pharmaceuticals, due to their diverse chemical properties and reactivity.
Synthesis Analysis
The synthesis of urea derivatives, including "(2-Phenylphenyl)urea," often involves methods that aim to avoid the use of hazardous materials like phosgene and isocyanates. Alternative approaches utilize safer reagents and conditions, focusing on environmentally friendly synthesis processes. For instance, the Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), providing good yields under milder conditions without racemization (Kishore Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives, including "(2-Phenylphenyl)urea," has been extensively studied through X-ray crystallography and spectroscopic methods. These studies reveal the importance of hydrogen bonding in determining the crystal structure and the interplay between different functional groups. For example, asymmetrically substituted ureas have been analyzed for their hydrogen bonding patterns, showcasing how these interactions contribute to the stabilization of the molecular structure (O. Okpareke et al., 2020).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, leveraging their functional groups for applications in synthesis and materials science. The reactivity of the urea group, especially towards nucleophiles and electrophiles, makes it a versatile unit for constructing complex molecules. The introduction of substituents like phenyl groups can significantly alter the chemical properties, such as reactivity and solubility, enabling the design of compounds with specific functions.
Physical Properties Analysis
The physical properties of "(2-Phenylphenyl)urea" and related compounds are influenced by their molecular structure. Properties such as melting point, solubility, and crystallinity depend on the nature of the substituents and the overall molecular geometry. The study of these properties is essential for understanding the material's behavior in different environments and for its application in various fields.
Chemical Properties Analysis
The chemical properties of urea derivatives are characterized by their reactivity patterns, which include hydrogen bonding capabilities, nucleophilic addition reactions, and participation in rearrangement reactions. These properties are crucial for their application in catalysis, polymer chemistry, and as building blocks in organic synthesis. The detailed understanding of these chemical properties allows for the rational design of new materials and drugs.
Wissenschaftliche Forschungsanwendungen
Plant Biology and Agriculture
- Urea derivatives, including compounds like (2-Phenylphenyl)urea, demonstrate significant cytokinin-like activity, which is vital for cell division and differentiation in plants. Specifically, they have been used extensively in in vitro plant morphogenesis studies. Some urea derivatives have been identified to specifically enhance adventitious root formation in plants (Ricci & Bertoletti, 2009).
Green Chemistry and Synthesis
- Ureas, including (2-Phenylphenyl)urea, are traditionally synthesized using hazardous reagents like phosgene and isocyanates. However, recent advances in green chemistry involve the use of safer and environmentally friendly reagents, emphasizing cleaner and inherently safer compounds for urea synthesis. This approach aims to minimize hazardous materials and maximize energy efficiency (Bigi, Maggi, & Sartori, 2000).
Environmental Science
- The application of urea derivatives in environmental science, particularly in the context of agriculture, is notable. For instance, studies on urease inhibitors, which include certain urea derivatives, focus on reducing ammonia and other gaseous nitrogen losses from fertilized soils, thereby improving nitrogen use efficiency and reducing environmental impacts (Abalos, Sanz-Cobeña, Misselbrook, & Vallejo, 2012).
Biomedical Diagnostics
- In biomedical diagnostics, urea derivatives play a crucial role in the development of biosensors, especially for detecting urea concentrations. Urea is a critical indicator in metabolic diagnostics, and reliable urea sensors are essential for various industrial and medical applications (Erfkamp, Guenther, & Gerlach, 2019).
Medicinal Chemistry
- The urea functionality, as found in (2-Phenylphenyl)urea, is inherent to numerous bioactive compounds and has been extensively used in medicinal chemistry for drug design. Urea derivatives are integral to establishing key drug-target interactions and fine-tuning drug properties. They are a part of various approved therapies and ongoing drug development projects (Ghosh & Brindisi, 2019).
Eigenschaften
IUPAC Name |
(2-phenylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLYIRABQGWLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307330 | |
| Record name | (2-phenylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylphenyl)urea | |
CAS RN |
13262-46-9 | |
| Record name | NSC190737 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-phenylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



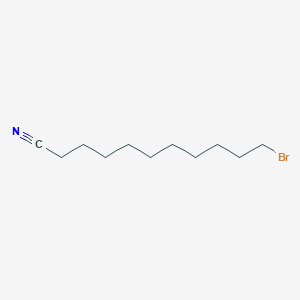
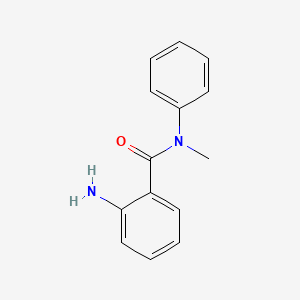
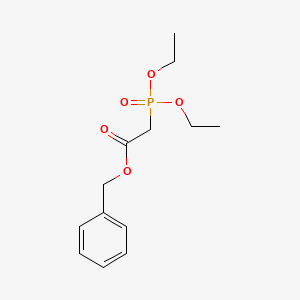
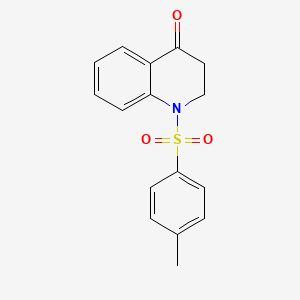
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)
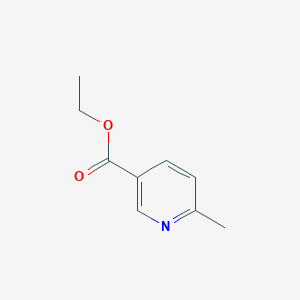
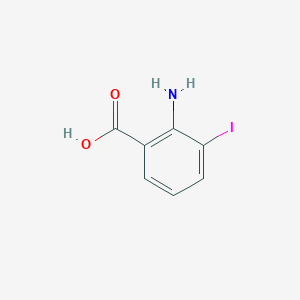


![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)
